![molecular formula C18H22S2Se2 B14254706 Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] CAS No. 278790-74-2](/img/structure/B14254706.png)
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with methylthioethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] typically involves the reaction of selenylating agents with suitable aromatic precursors. One common method includes the use of electrophilic selenium reagents produced from diselenides by treatment with bromine and silver triflate. This method allows for the selenomethoxylation and selenohydroxylation of alkenes .
Industrial Production Methods
Industrial production methods for diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the diselenide to selenols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing scaffolds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also targets microbial biofilms, disrupting their formation and promoting the dispersion of preformed biofilms .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- Camphor diselenide
- Bis[ethyl-N-(2’-selenobenzoyl) glycinate]
- Bis[2’-seleno-N-(1-methyl-2-phenylethyl) benzamide]
Uniqueness
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diselenides, it shows a different spectrum of antimicrobial activity and antioxidant potential .
Properties
CAS No. |
278790-74-2 |
|---|---|
Molecular Formula |
C18H22S2Se2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[(1S)-1-methylsulfanylethyl]-2-[[2-[(1S)-1-methylsulfanylethyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C18H22S2Se2/c1-13(19-3)15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14(2)20-4/h5-14H,1-4H3/t13-,14-/m0/s1 |
InChI Key |
IZOGLAMCPKVHIF-KBPBESRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](C)SC)SC |
Canonical SMILES |
CC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)



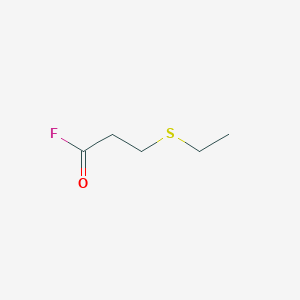
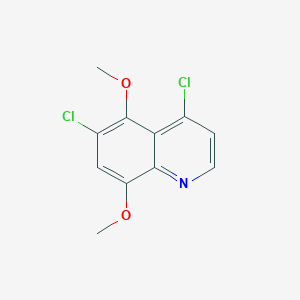
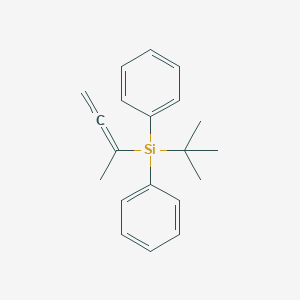
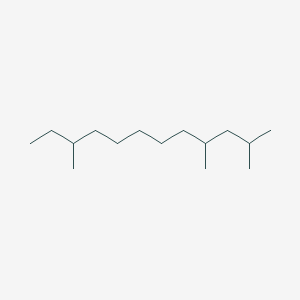
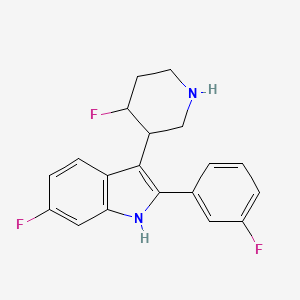
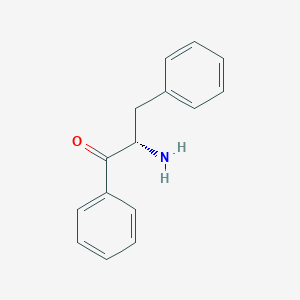
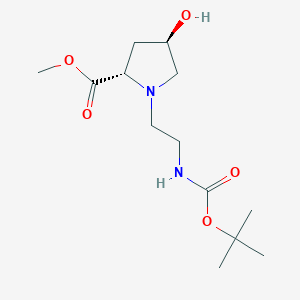
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
